REACTION_CXSMILES
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[SH:1][CH2:2][CH2:3][OH:4].[C:5](#[N:8])[CH:6]=[CH2:7].[OH-].[CH2:10]([N+:17](C)(C)C)[C:11]1C=CC=C[CH:12]=1>>[C:10](#[N:17])[CH2:11][CH2:12][O:4][CH2:3][CH2:2][S:1][CH2:7][CH2:6][C:5]#[N:8] |f:2.3|
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Name
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|
Quantity
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25 g
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Type
|
reactant
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Smiles
|
SCCO
|
Name
|
|
Quantity
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34 g
|
Type
|
reactant
|
Smiles
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C(C=C)#N
|
Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
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[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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C(CCOCCSCCC#N)#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |